REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][S:4]([CH2:7][CH2:8][CH2:9][S:10]([CH2:13][CH2:14]Cl)(=[O:12])=[O:11])(=[O:6])=[O:5].C1(C=CC(O)=CC=1)O.C(N(CC)CC)C>C(OCC)(=O)C>[CH:13]([S:10]([CH2:9][CH2:8][CH2:7][S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])(=[O:12])=[O:11])=[CH2:14]
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Name
|
1,3-Bis(2-chloroethylsulfonyl)propane
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Quantity
|
74.5 g
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)CCCS(=O)(=O)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
50.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, within 10 minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 25° C. for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The amine salt was filtered off
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate solution evaporated at 30° C
|
Type
|
WASH
|
Details
|
The tan-colored solid was washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(=C)S(=O)(=O)CCCS(=O)(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |